molecular formula C19H12Cl2N2O4 B3652101 N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide

N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide

Cat. No.: B3652101
M. Wt: 403.2 g/mol
InChI Key: WJCQYGDPEBSKBZ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of phenoxyphenyl derivatives This compound is characterized by the presence of a nitrobenzamide group attached to a dichlorophenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-nitrobenzoyl chloride.

    Formation of Intermediate: 2,4-dichlorophenol is reacted with 4-aminophenol to form 4-(2,4-dichlorophenoxy)aniline.

    Final Product Formation: The intermediate 4-(2,4-dichlorophenoxy)aniline is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, suitable solvents like dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products

    Reduction: N-[4-(2,4-dichlorophenoxy)phenyl]-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-dichlorophenoxybenzoic acid and 3-nitroaniline.

Scientific Research Applications

N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agricultural Chemistry: It is explored as a potential herbicide due to its structural similarity to other phenoxy herbicides.

    Biological Research: It is used as a tool compound to study the effects of nitrobenzamide derivatives on cellular processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    N-[4-(2,4-dichlorophenoxy)phenyl]-2-nitrobenzamide: A closely related compound with a nitro group in a different position.

Uniqueness

N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 3-position of the benzamide moiety differentiates it from other similar compounds and influences its reactivity and biological activity.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenoxy)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O4/c20-13-4-9-18(17(21)11-13)27-16-7-5-14(6-8-16)22-19(24)12-2-1-3-15(10-12)23(25)26/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCQYGDPEBSKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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